Cas no 105816-05-5 (ent-Nateglinide)

ent-Nateglinide structure
Nom du produit:ent-Nateglinide
ent-Nateglinide Propriétés chimiques et physiques
Nom et identifiant
-
- L-Phenylalanine,N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-
- L-Nateglinide
- ent-Nateglinide
- L-Phenylalanine, N-[[4-(1-methylethyl)cyclohexyl]carbonyl]-, trans-
- L-Phenylalanine, N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]- (9CI)
- N-(trans-4-isopropylcyclohexanecarbonyl)-L-phenylalanine
- Nateglinide Related CoMpound B
- N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine
- L-Phenylalanine isomer
- Nateglinide impurity B
- Nateglinide Enantiomer
- Nateglinide EP Impurity B
- SCHEMBL3182743
- KBioGR_001601
- EiM17-02523
- SR-05000001996-1
- NATEGLINIDE IMPURITY B [EP IMPURITY]
- N-((trans-4-(1-Methylethyl)cyclohexyl)carbonyl)-L-phenylalanine
- (2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
- SPBio_001887
- Spectrum3_000641
- A1-02998
- HMS1922J03
- KBioSS_002185
- 105816-05-5
- HMS2093E14
- NCGC00178741-01
- SCHEMBL22571
- UNII-E9V3S85RHY
- SCHEMBL1692510
- KBio2_002185
- BSPBio_002241
- SBI-0206770.P001
- KBio2_007321
- Spectrum4_001121
- ((1R,4s)-4-isopropylcyclohexane-1-carbonyl)-l-phenylalanine
- SR-05000001996
- (2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
- CS-0272014
- SPECTRUM1504258
- Spectrum5_001434
- AB01563019_01
- CHEBI:93476
- J-001486
- (2S)-3-phenyl-2-{[(1s,4s)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
- L-Phenylalanine, N-((trans-4-(1-methylethyl)cyclohexyl)carbonyl)-
- Spectrum2_001674
- BRD-K84658672-001-03-0
- KBio3_001461
- AKOS027263723
- BRD-K84658672-001-01-4
- CCG-39088
- N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine (Nateglinide L-Phenylalanine Isomer)
- Nateglinide impurity B [EP]
- NSC758695
- EN300-117267
- CHEMBL249263
- E9V3S85RHY
- (S)-2-(Trans-4-isopropylcyclohexanecarboxamido)-3-phenylpropanoic acid
- Pharmakon1600-01504258
- NCGC00389595-01
- EN300-37158629
- L-Phenylalanine, N-((4-(1-methylethyl)cyclohexyl)carbonyl)-, trans-
- Z1501485358
- 1163241-28-8
- KBio2_004753
- Spectrum_001705
- N-[[trans-4-(Propan-2-yl)cyclohexyl]carbonyl]-L-phenylalanine
- N-[(trans-4-isopropylcyclohexyl)carbonyl]-l-phenylalanine
- BRD-K84658672-001-04-8
- N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine; L-Nateglinide; USP Nateglinide Related Compound B; Nateglinide USP Related Compound B
- DB-266003
-
- Piscine à noyau: InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15-,16-,17-/m0/s1
- La clé Inchi: OELFLUMRDSZNSF-ULQDDVLXSA-N
- Sourire: CC([C@H]1CC[C@H](C(N[C@@H](CC2=CC=CC=C2)C(=O)O)=O)CC1)C
Propriétés calculées
- Qualité précise: 317.19900
- Masse isotopique unique: 317.19909372g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 6
- Complexité: 393
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 66.4Ų
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.104±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 103-111°C
- Solubilité: Très légèrement soluble (0,14 G / l) (25 ºC),
- Le PSA: 66.40000
- Le LogP: 3.65180
ent-Nateglinide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | N379365-50mg |
ent-Nateglinide |
105816-05-5 | 50mg |
$ 181.00 | 2023-09-06 | ||
TRC | N379365-100mg |
ent-Nateglinide |
105816-05-5 | 100mg |
$333.00 | 2023-05-17 | ||
TRC | N379365-250mg |
ent-Nateglinide |
105816-05-5 | 250mg |
$793.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001441 |
ent-Nateglinide |
105816-05-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
Enamine | EN300-117267-0.05g |
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |
105816-05-5 | 90% | 0.05g |
$458.0 | 2023-07-10 | |
Enamine | EBC-13179-40mg |
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |
105816-05-5 | 90.0% | 40mg |
$231.0 | 2023-10-03 | |
Enamine | EBC-13179-45mg |
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |
105816-05-5 | 90.0% | 45mg |
$246.0 | 2023-10-03 | |
Enamine | EBC-13179-2mg |
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |
105816-05-5 | 90.0% | 2mg |
$79.0 | 2023-10-03 | |
Enamine | EBC-13179-20mg |
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |
105816-05-5 | 90.0% | 20mg |
$162.0 | 2023-10-03 | |
1PlusChem | 1P008WIG-50mg |
L-Nateglinide |
105816-05-5 | 90% | 50mg |
$628.00 | 2023-12-26 |
ent-Nateglinide Littérature connexe
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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